molecular formula C14H13N5O3S B4210722 N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

Cat. No.: B4210722
M. Wt: 331.35 g/mol
InChI Key: CUJSRPCXMWBNJR-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials may include cyclopentadiene derivatives, nitriles, and pyrazole compounds. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopenta[b]thiophene ring system.

    Nitration: Introduction of the nitro group into the pyrazole ring.

    Amidation: Formation of the amide bond linking the two ring systems.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to optimize product formation.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for targeting specific biological pathways.

    Materials Science: As a building block for the synthesis of advanced materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-methyl-1H-pyrazol-1-yl)propanamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The unique combination of functional groups in N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. This uniqueness can be leveraged in the design of new materials or therapeutic agents.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-8(18-7-9(6-16-18)19(21)22)13(20)17-14-11(5-15)10-3-2-4-12(10)23-14/h6-8H,2-4H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJSRPCXMWBNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C#N)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 3
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 6
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

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